molecular formula C20H15N3O3S2 B2540906 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-61-0

4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2540906
CAS No.: 863594-61-0
M. Wt: 409.48
InChI Key: WFTXIUUIYQAIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiazolo[5,4-b]pyridine moiety linked to the phenyl ring and an acetyl group at the para position of the benzene ring. The thiazolo[5,4-b]pyridine scaffold is a bicyclic heteroaromatic system combining thiazole and pyridine rings, which is known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents . The acetyl group may enhance metabolic stability or influence binding interactions with biological targets.

Properties

IUPAC Name

4-acetyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-13(24)14-6-10-17(11-7-14)28(25,26)23-16-8-4-15(5-9-16)19-22-18-3-2-12-21-20(18)27-19/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTXIUUIYQAIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by functional group modifications. One common method involves the annulation of a thiazole ring to a pyridine derivative. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-assisted synthesis, which offers efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production process, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in various diseases:

  • Anticancer Activity : Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. For instance, thiazole-integrated pyridine derivatives have shown significant activity against cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating effective growth inhibition .
  • Antiviral Properties : The compound's structure suggests potential antiviral activity. Studies on related thiazole compounds have demonstrated efficacy against viral infections, highlighting the importance of developing new antiviral agents .

The biological implications of 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are noteworthy:

  • Anticonvulsant Properties : Thiazole derivatives have been investigated for their anticonvulsant activities. For instance, certain thiazole-linked compounds displayed protective effects in seizure models . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy.
  • Antimicrobial Effects : There is ongoing research into the antimicrobial properties of thiazole derivatives. Compounds similar to 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have shown activity against various pathogens, making them candidates for further investigation .

Material Science

In addition to biological applications, this compound may serve as a building block for synthesizing new materials with unique properties:

  • Corrosion Inhibitors : Research has indicated that heterocyclic compounds like thiazoles can function effectively as corrosion inhibitors in various industrial applications . The incorporation of thiazole moieties into polymer matrices may enhance their protective properties.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of several thiazole derivatives against human cancer cell lines. Among these, a derivative similar to 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Anticonvulsant Screening

In a series of experiments assessing anticonvulsant activity, a thiazole derivative showed significant protection in both maximal electroshock and pentylenetetrazol-induced seizure models. The SAR analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing activity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeCell Line/ModelIC50 Value (µM)Reference
Compound AAnticancerMCF-75.71
Compound BAnticonvulsantPTZ-induced seizuresED50: 18.4
Compound CAntimicrobialVarious pathogensNot specified

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), where the sulfonamide functionality plays a crucial role in binding to the kinase through hydrogen bond interactions . This inhibition can disrupt key signaling pathways involved in cell growth and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds from the literature:

Compound Core Structure Key Substituents Synthetic Route Reported Activity Reference
4-Acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Benzenesulfonamide Thiazolo[5,4-b]pyridin-2-yl, acetyl Likely involves Suzuki coupling for thiazolo-pyridine and sulfonamide acylation Not explicitly stated (inferred anticancer potential based on structural analogues) N/A
4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (2–8) Pyrazole-sulfonamide hybrid Pyrazole, amino, substituted phenyl Reaction of cyanoacetamide with hydrazines in ethanol Anticancer (colon cancer, IC₅₀ values ~1–10 µM)
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo-thiazolo-pyridine-benzamide Imidazo[4,5-d]thiazolo[5,4-b]pyridine, methylsulfonyl benzamide Suzuki coupling of boronate esters with bromo-heterocycles Kinase inhibition (specific targets not detailed)
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Benzenesulfonamide Tetrahydro-pyrimidinyl-thioxo, thiazolyl Condensation of sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone Antimicrobial (specific data not provided)
N-Acetyl-4-aminobenzenesulfonamide Benzenesulfonamide Acetylated amino group Acylation of 4-aminobenzenesulfonamide with acyl chlorides Antibacterial (structural similarity to sulfonamide antibiotics)

Key Observations:

Heterocyclic Appendages :

  • The thiazolo[5,4-b]pyridine moiety in the target compound differentiates it from pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in ), which exhibit anticancer activity but lack the fused thiazole-pyridine system. The thiazolo-pyridine scaffold may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to pyrazole derivatives.
  • In contrast, the imidazo-thiazolo-pyridine-benzamide in features an additional imidazole ring, likely improving solubility or kinase-binding affinity but increasing molecular weight (~521 Da vs. ~450 Da estimated for the target compound).

Sulfonamide Modifications: The acetyl group in the target compound contrasts with the methylsulfonyl benzamide in and the tetrahydro-pyrimidinyl-thioxo group in .

Synthetic Complexity :

  • Thiazolo-pyridine systems (target compound and ) require multi-step syntheses involving cross-coupling reactions (e.g., Suzuki), whereas pyrazole-sulfonamides are synthesized via simpler cyclocondensation of hydrazines.

Biological Activity :

  • Pyrazole-sulfonamides show potent cytotoxicity in colon cancer models, while thiazolo-pyridine derivatives (target compound and ) are hypothesized to target kinases or DNA repair pathways due to their extended aromatic systems.

Research Implications

  • Structure-Activity Relationships (SAR) : The acetyl group and thiazolo-pyridine system in the target compound warrant further exploration for anticancer activity using assays like the SRB cytotoxicity test .
  • Synthetic Optimization : Modular approaches (e.g., coupling thiazolo-pyridine boronic acids with sulfonamide intermediates) could streamline production .
  • Comparative Pharmacokinetics : The acetyl group may improve metabolic stability over primary amines in , but solubility studies are needed to confirm this.

Biological Activity

4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the thiazolo[5,4-b]pyridine class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including the thiazolo and sulfonamide moieties, contribute to its potential therapeutic applications.

Structure and Properties

The molecular formula for 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is C21H17N3O3S2C_{21}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of 409.5 g/mol. The compound features an acetyl group, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide structure, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H17N3O3S2C_{21}H_{17}N_{3}O_{3}S_{2}
Molecular Weight409.5 g/mol
CAS Number863594-61-0

The biological activity of 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is attributed to its interaction with various biological targets. Thiazolo[5,4-b]pyridines are known to engage with multiple receptor targets through charged interactions and may affect various biochemical pathways. The specific mechanisms of action are still under investigation but may involve inhibition or modulation of enzyme activity or receptor binding.

Biological Activities

Research has shown that compounds containing thiazolo[5,4-b]pyridine structures possess diverse biological activities:

  • Antimicrobial Activity : Several studies indicate that thiazolo derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Thiazolo[5,4-b]pyridines have demonstrated anticancer potential in various cancer cell lines. For example, compounds similar to 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have shown IC50 values in the low micromolar range against human cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study on thiazole derivatives highlighted their anticancer properties with IC50 values ranging from 10 to 30 µM against various cancer cell lines .
  • Another research effort demonstrated that certain thiazole-integrated compounds displayed significant anticonvulsant activity, indicating their potential as therapeutic agents for neurological disorders .
  • A comparative study on thiazole-bearing molecules revealed their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing their antimicrobial potential .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria
AntitumorLow micromolar IC50 values
Anti-inflammatoryReduced inflammation markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to form the thiazolo[5,4-b]pyridine core, followed by sulfonamide coupling. Key steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80–100°C) .
  • Microwave-assisted synthesis to enhance reaction rates and yields (e.g., reducing reaction time from 24 hours to 30 minutes) .
  • Solvent optimization (e.g., DMF or THF) and temperature control (80–120°C) to minimize by-products .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₅N₃O₃S₂) .
  • X-ray crystallography : Resolves 3D conformation, particularly for the thiazolo[5,4-b]pyridine core .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition assays : Screen against kinases (e.g., PI3Kα) using fluorescence-based assays (IC₅₀ values <100 nM observed in analogs) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves .
  • Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., acetyl vs. methoxy groups) to correlate structural features with efficacy .
  • Toxicity screens : Use zebrafish or murine models to identify off-target effects .

Q. What computational strategies are effective for predicting target proteins or off-target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to PI3Kα or dihydropteroate synthase .
  • Machine learning : Train models on kinase inhibitor datasets to predict selectivity .
  • Molecular dynamics simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS) .

Q. How can researchers optimize the compound’s solubility and stability without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Co-crystallization : Improve stability via salt formation (e.g., with citric acid) .
  • Lipid nanoparticle encapsulation : Use microfluidics for controlled drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.